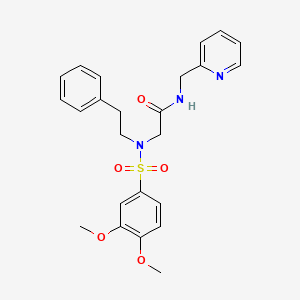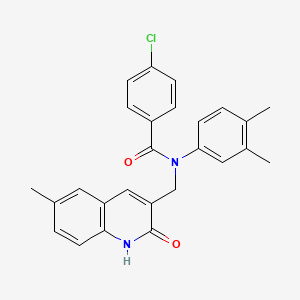
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide, also known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CCMS has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
作用机制
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide exerts its anticancer effects by inhibiting the activity of CK2, a key regulator of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit angiogenesis and metastasis. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has several advantages as a research tool for studying cancer biology. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide also has some limitations, including its complex synthesis process and its potential toxicity. Careful consideration should be given to the appropriate concentration and exposure time when using N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide in laboratory experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential use of N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to elucidate the mechanisms underlying the immunomodulatory effects of N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide and its potential use in immunotherapy.
合成方法
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis process is complex and involves several steps, including the reaction of 2-methyl-5-chloroaniline with benzyl chloromethyl sulfone and the subsequent reaction of the resulting intermediate with 4-chlorobenzylamine. The final step involves the reaction of the intermediate with acetyl chloride to form N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-3-6-15(19)9-16(12)20-17(22)11-21(25(2,23)24)10-13-4-7-14(18)8-5-13/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGZYCEHWQKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
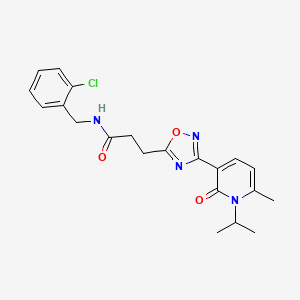
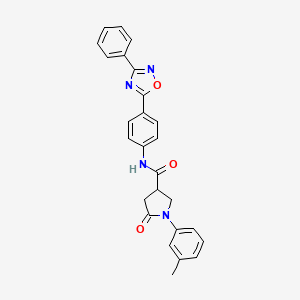
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)
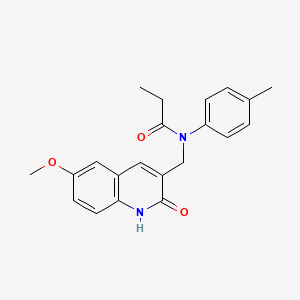
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

